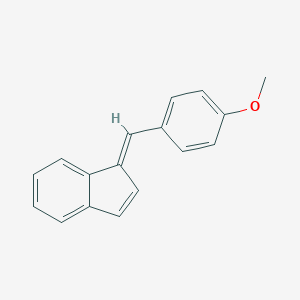
1,3-Propandion, 1,3-Bis(4-methylphenyl)-
Übersicht
Beschreibung
1,3-Propanedione, 1,3-bis(4-methylphenyl)- is a diketone . It is formed as an intermediate during the synthesis of bisphenols .
Synthesis Analysis
This compound is extensively utilized in scientific research endeavors . It exhibits a broad range of applications in synthetic organic chemistry, owing to its exceptional reactivity and stability .Molecular Structure Analysis
The molecular formula of 1,3-Propanedione, 1,3-bis(4-methylphenyl)- is C17H16O4 . Its molecular weight is 284.31 .Chemical Reactions Analysis
While the precise mechanism of action for 1,3-Propanedione, 1,3-bis(4-methylphenyl)- remains incompletely understood, it is believed that the compound undergoes a series of chemical reactions to achieve the desired product .Physical And Chemical Properties Analysis
This compound is a light yellow to yellow to green powder to crystal . The melting point ranges from 116.0 to 120.0 °C .Wirkmechanismus
Target of Action
The primary targets of 1,3-Propanedione, 1,3-bis(4-methylphenyl)- are currently unknown. This compound is a diketone, which suggests it may interact with various biological targets .
Mode of Action
As a diketone, it may interact with its targets through covalent bonding or other types of chemical interactions .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,3-Propanedione, 1,3-bis(4-methylphenyl)- in lab experiments include its versatility as a starting material for the synthesis of various pharmaceuticals. It is also readily available and relatively inexpensive. However, the use of 1,3-Propanedione, 1,3-bis(4-methylphenyl)- in lab experiments requires caution as it is a hazardous chemical that can pose a risk to health and safety. Proper precautions should be taken when handling 1,3-Propanedione, 1,3-bis(4-methylphenyl)-, and it should only be used in a well-ventilated laboratory with appropriate safety equipment.
Zukünftige Richtungen
There are several future directions for research involving 1,3-Propanedione, 1,3-bis(4-methylphenyl)-. One area of interest is the development of new synthetic routes for the production of 1,3-Propanedione, 1,3-bis(4-methylphenyl)- and its derivatives. This could lead to the discovery of new drugs with improved pharmacological properties. Another area of research is the investigation of the environmental impact of 1,3-Propanedione, 1,3-bis(4-methylphenyl)- and its derivatives. As 1,3-Propanedione, 1,3-bis(4-methylphenyl)- is a precursor to the synthesis of various drugs, it is important to understand its potential impact on the environment. Finally, research could be conducted on the use of 1,3-Propanedione, 1,3-bis(4-methylphenyl)- in the development of new materials, such as polymers and resins.
Synthesemethoden
The synthesis of 1,3-Propanedione, 1,3-bis(4-methylphenyl)- involves the condensation of acetone and benzaldehyde in the presence of a base catalyst. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the final product. The reaction is typically carried out under reflux conditions using a solvent such as ethanol or methanol. The yield of 1,3-Propanedione, 1,3-bis(4-methylphenyl)- can be improved by optimizing the reaction conditions, such as the choice of catalyst and solvent.
Wissenschaftliche Forschungsanwendungen
Stabilisierung von Polymeren
Diese Verbindung kann als Stabilisator in Polymeren wirken und den Abbau verhindern sowie die Lebensdauer des Polymermaterials verlängern . Dies führt zu einer verbesserten Leistung und Haltbarkeit des Polymers in verschiedenen Anwendungen.
Zwischenprodukt bei der Synthese von Bisphenolen
1,3-Bis(4-methoxyphenyl)-1,3-propandion wird als Zwischenprodukt bei der Synthese von Bisphenolen gebildet . Bisphenole sind eine Gruppe chemischer Verbindungen mit zwei Hydroxyphenyl-Funktionalitäten. Sie werden häufig bei der Herstellung von Polycarbonaten, Polyurethanen und Epoxidharzen verwendet.
Herstellung von 1,3-Bis(4-hydroxyphenyl)-1,3-propandion
Diese Verbindung kann als Reaktant bei der Herstellung von 1,3-Bis(4-hydroxyphenyl)-1,3-propandion verwendet werden . Dieses Produkt hat potenzielle Anwendungen in verschiedenen Bereichen, einschließlich Materialwissenschaften und pharmazeutischer Chemie.
Synthese von Propylpyrazoltriol (PPT)
1,3-Bis(4-methoxyphenyl)-1,3-propandion kann als Ausgangsmaterial bei der Synthese von Propylpyrazoltriol (PPT) verwendet werden . PPT ist ein selektiver Östrogenrezeptor-alpha-Agonist, der potenzielle Anwendungen in der Hormontherapie und Krebsbehandlung hat.
Ligand bei der Synthese von Eisen (III)-oxo-Cluster
Diese Verbindung kann als Ligand bei der Synthese von [NaFe 6 (OCH 3) 12 (pmdbm) 6 ]ClO 4, einem Eisen (III)-oxo-Cluster, wirken . Eisen-oxo-Cluster sind im Bereich der bioanorganischen Chemie von Interesse, da sie als Modelle für die aktiven Zentren verschiedener Metalloenzyme dienen können.
Organische Bausteine
1,3-Bis(4-methoxyphenyl)-1,3-propandion kann als organischer Baustein bei der Synthese einer Vielzahl organischer Verbindungen verwendet werden . Das macht es zu einem wertvollen Werkzeug im Bereich der organischen Synthese.
Safety and Hazards
In case of accidental release, avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
1,3-bis(4-methylphenyl)propane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-12-3-7-14(8-4-12)16(18)11-17(19)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFZOWRFWMXGQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189502 | |
| Record name | 1,3-Propanedione, 1,3-bis(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3594-36-3 | |
| Record name | 1,3-Propanedione, 1,3-bis(4-methylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003594363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanedione, 1,3-bis(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5-Nitro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B182677.png)
![(S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide](/img/structure/B182679.png)
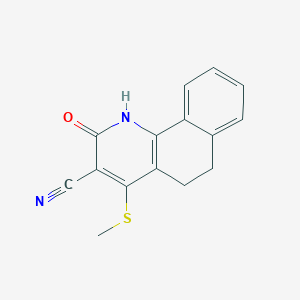
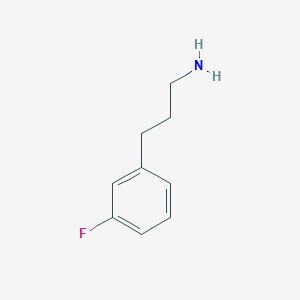
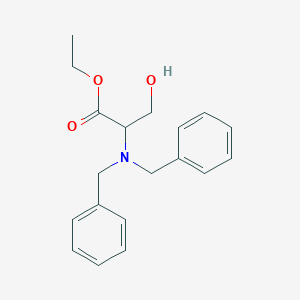
![2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid](/img/structure/B182686.png)
![[3-(Trifluoromethyl)phenoxy]acetic acid](/img/structure/B182687.png)
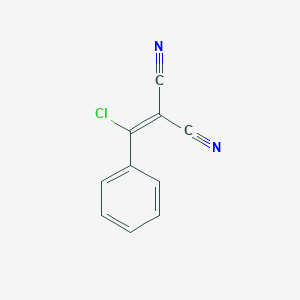
![3-[bis(1H-indol-3-yl)methyl]-1H-indole](/img/structure/B182690.png)
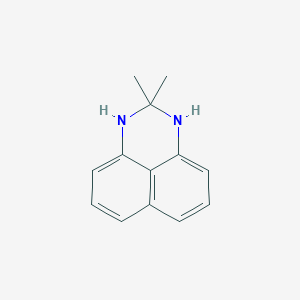


![9-((7-Hydroxy-3,7-dimethylocta-2,5-dien-1-yl)oxy)-7H-furo[3,2-g]chromen-7-one](/img/structure/B182698.png)
